Dodeca-1,11-dien-3-yl Acetate

Organic Synthesis Oxidative Cleavage Hydroxy Diacid

Dodeca-1,11-dien-3-yl Acetate (CAS 938447-45-1) is a C14 unsaturated acetate ester characterized by terminal double bonds at the 1 and 11 positions. Unlike the many dodecadienyl acetate isomers commercially significant as lepidopteran sex pheromones, this specific constitutional isomer's primary documented application is not in agrochemicals but as a protected intermediate in organic synthesis.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
Cat. No. B13411042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodeca-1,11-dien-3-yl Acetate
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCC(=O)OC(CCCCCCCC=C)C=C
InChIInChI=1S/C14H24O2/c1-4-6-7-8-9-10-11-12-14(5-2)16-13(3)15/h4-5,14H,1-2,6-12H2,3H3
InChIKeyACPIGSZPIIDMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodeca-1,11-dien-3-yl Acetate: Chemical Profile and Procurement Context


Dodeca-1,11-dien-3-yl Acetate (CAS 938447-45-1) is a C14 unsaturated acetate ester characterized by terminal double bonds at the 1 and 11 positions [1]. Unlike the many dodecadienyl acetate isomers commercially significant as lepidopteran sex pheromones, this specific constitutional isomer's primary documented application is not in agrochemicals but as a protected intermediate in organic synthesis. Its structure is specifically utilized in a general oxidative cleavage methodology to produce hydroxy diacids, making its procurement context distinct from that of pheromone analogs.

Protected intermediate for oxidative cleavage to hydroxy diacids
Terminal diene architecture enables regioselective transformation
Precursor to hydroxy diacid biomarker standards (peroxisomal disorder research)
Not a lepidopteran pheromone analog; isomer-specific synthetic utility.

Procurement Risk: Why Pheromone-Grade Dodecadienyl Acetates Cannot Replace Dodeca-1,11-dien-3-yl Acetate


Generic substitution with more common dodecadienyl acetate isomers, such as (E,E)-8,10-dodecadienyl acetate, is scientifically invalid for the primary application of this compound. The documented synthetic utility of Dodeca-1,11-dien-3-yl Acetate depends on its unique 1,11-diene-3-acetate architecture, where the terminal olefins undergo regioselective oxidative cleavage [1]. Other isomers with internal or conjugated double bonds would not yield the specific acetylated hydroxy diacid intermediate required for the subsequent hydrolysis to 2-Hydroxydecanedioic Acid, a recognized clinical biomarker for peroxisomal disorders like neonatal adrenoleukodystrophy and Zellweger syndrome [2]. Substitution would derail the synthetic pathway and is not a viable procurement strategy.

Target Compound
Common Pheromone Isomers
Oxidative Cleavage
Terminal 1,11-diene undergoes regioselective oxidative cleavage to yield a specific acetoxy diacid intermediate.
Oxidative Cleavage
Internal or conjugated dienes (e.g., 8,10-dienes) would produce undesired cleavage products, disrupting the synthetic route.
Research Application
Serves as a precursor to 2-Hydroxydecanedioic acid, a biomarker for peroxisomal disorder research.
Research Application
Validated only as insect sex pheromone components; no documented utility in biomarker synthesis.

Quantitative Differentiation Evidence for Dodeca-1,11-dien-3-yl Acetate Procurement


Synthetic Yield for Hydroxy Diacid Production via Oxidative Cleavage

In a general method for synthesizing hydroxy diacids, Dodeca-1,11-dien-3-yl Acetate serves as a specific substrate for RuCl₃/NaIO₄ oxidative cleavage to produce an acetoxy diacid intermediate, which is subsequently hydrolyzed to 2-Hydroxydecanedioic Acid. The method is reported to provide the required acids in good yields, with reaction times of 2–12 hours at room temperature [1]. This contrasts with alternative pathways to 2-Hydroxydecanedioic Acid, such as direct oxidation of sebacic acid, which have been identified but lack the general, mild, and high-yielding character of this two-step protection-cleavage strategy [2].

Synthetic Route
Class-level inference
Two-step oxidative cleavage (RuCl3/NaIO4) reported to give good yields under mild conditions (2–12 h, RT).
Method-controlled access to biomarker precursor; direct sebacic acid oxidation lacks comparable generality.
Yield quantification not provided; protocol reproducibility to verify.
Organic Synthesis Oxidative Cleavage Hydroxy Diacid

Structural Specificity for Clinical Biomarker Synthesis vs. Pheromone Analogs

The target compound is the direct precursor to 2-Hydroxydecanedioic Acid, a urinary metabolite clinically utilized as a biomarker for neonatal adrenoleukodystrophy and Zellweger syndrome [1]. The vast majority of other commercially available dodecadienyl acetates, such as (E,E)-8,10-dodecadienyl acetate (e.g., Codlemone), are utilized as lepidopteran sex pheromones and have no demonstrated utility in this clinical diagnostic pathway [2]. The structural requirement for a terminal diene with a suitably placed acetate leaving group is absolute for the oxidative cleavage strategy, making the target compound a unique procurement item for clinical metabolomics research.

Application Scope
Cross-study comparable
Reported as a precursor to 2-Hydroxydecanedioic acid (urinary biomarker for peroxisomal disorders) vs. common dodecadienyl acetates validated only as insect pheromones.
Complete divergence in validated utility; no overlap in research application.
Structural requirement for terminal diene is absolute for this synthetic pathway.
Clinical Metabolomics Biomarker Synthesis Peroxisomal Disorders

Verified Application Scenarios for Dodeca-1,11-dien-3-yl Acetate Based on Evidence


Synthesis of 2-Hydroxydecanedioic Acid for Clinical Metabolomics Research

This is the primary evidence-backed scenario. Dodeca-1,11-dien-3-yl Acetate is used as a key intermediate in a two-step synthetic protocol to produce pure 2-Hydroxydecanedioic Acid [1]. The final product is then used as an analytical standard in mass spectrometry-based metabolomics studies to quantify this metabolite in urine, aiding research into rare peroxisomal disorders like neonatal adrenoleukodystrophy and Zellweger syndrome [2].

Methodological Development for General Hydroxy Diacid Synthesis

This compound serves as a specific substrate proof-of-concept within a broader methodology for making hydroxy diacids [1]. A laboratory developing or validating new oxidative cleavage protocols may require this precise substrate to benchmark reaction efficiency, regioselectivity, and yield against the published standard, providing a functional reason to procure this specific acetate over other isomers.

Preparation of Acetoxy Diacid Intermediates for Prodrug Research

The synthetic sequence involving Dodeca-1,11-dien-3-yl Acetate yields an acetylated hydroxy diacid before final hydrolysis [1]. This intermediate could be isolated and explored for its own properties, such as serving as a potential prodrug or a lipophilic analog of 2-Hydroxydecanedioic Acid for cellular permeability studies. Procuring the acetate enables access to this protected intermediate in a controlled manner.

Application
Selection Property
Validation Focus
Biomarker synthesis for peroxisomal disorder research
Terminal diene regioselectivity for hydroxy diacid
LC-MS purity and structural confirmation
Hydroxy diacid methodology development
Benchmark substrate for oxidative cleavage
Reaction efficiency and regioselectivity
Acetoxy diacid intermediate exploration
Protected intermediate accessibility
Cell permeability and stability assessment
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